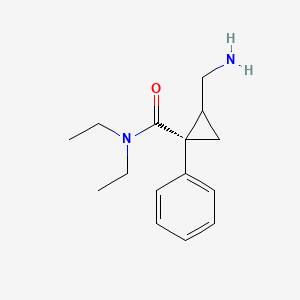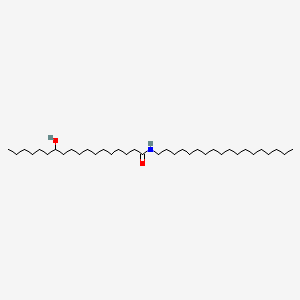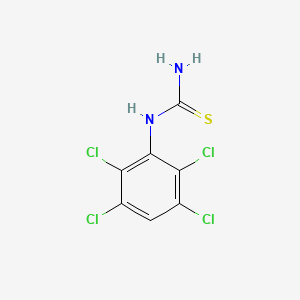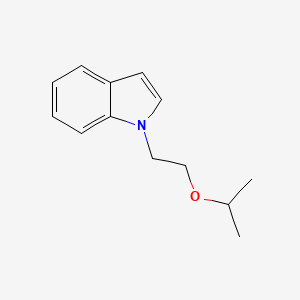
(+)-(1S,2R)-Milnacipran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(1S,2R)-Milnacipran is a chiral compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used in the treatment of major depressive disorder and fibromyalgia. The compound is known for its unique stereochemistry, which contributes to its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1S,2R)-Milnacipran typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and cyclization.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, this compound, from its mirror image.
Final Purification: The final step involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This often involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(1S,2R)-Milnacipran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Wissenschaftliche Forschungsanwendungen
(+)-(1S,2R)-Milnacipran has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral synthesis and resolution.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: In the pharmaceutical industry, this compound is used as a reference standard in quality control and drug development.
Wirkmechanismus
(+)-(1S,2R)-Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound specifically targets the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of the neurotransmitters into the presynaptic neuron.
Vergleich Mit ähnlichen Verbindungen
(+)-(1S,2R)-Milnacipran is often compared with other SNRIs, such as venlafaxine and duloxetine. While all these compounds share a similar mechanism of action, this compound is unique in its stereochemistry, which may contribute to differences in efficacy and side effect profiles. Other similar compounds include:
Venlafaxine: Another SNRI used for depression and anxiety disorders.
Duloxetine: Used for depression, anxiety, and chronic pain conditions.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m1/s1 |
InChI-Schlüssel |
GJJFMKBJSRMPLA-AWKYBWMHSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)




![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)

